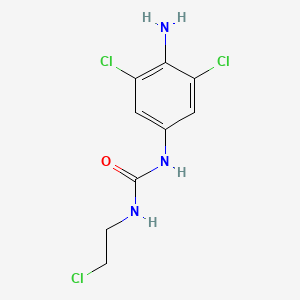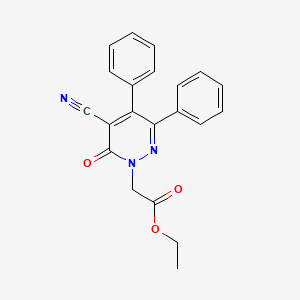![molecular formula C15H10N4O2 B13999094 1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione CAS No. 70606-27-8](/img/structure/B13999094.png)
1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and phenyldiazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione typically involves the reaction of hydrazine derivatives with diketones or their equivalents. One common method is the condensation of phenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained between 50-100°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism of action of 2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
2-phenyl-3,4-dioxopyrazole: Similar structure but lacks the phenyldiazenyl group.
5-phenyldiazenyl-3,4-dioxopyrazole: Similar structure but lacks the phenyl group at the 2-position.
Uniqueness
2-phenyl-5-phenyldiazenyl-pyrazole-3,4-dione is unique due to the presence of both phenyl and phenyldiazenyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
70606-27-8 |
|---|---|
分子式 |
C15H10N4O2 |
分子量 |
278.26 g/mol |
IUPAC名 |
2-phenyl-5-phenyldiazenylpyrazole-3,4-dione |
InChI |
InChI=1S/C15H10N4O2/c20-13-14(17-16-11-7-3-1-4-8-11)18-19(15(13)21)12-9-5-2-6-10-12/h1-10H |
InChIキー |
YQTMGNWQPPQXPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=NN(C(=O)C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)

![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
![1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole](/img/structure/B13999027.png)






![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)

